REACTION_CXSMILES
|
[C:1](CC(OCC)=O)(=O)[C:2]1C=CN=CC=1.[C:15]([OH:23])(=[O:22])[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1.C1(C)C=CC=CC=1.S(Cl)([Cl:33])=O>C(O)C.CN(C)C=O>[ClH:33].[C:15]([O:23][CH2:1][CH3:2])(=[O:22])[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred suspension containing 123 g
|
Type
|
TEMPERATURE
|
Details
|
cooled to 90° C.
|
Type
|
CUSTOM
|
Details
|
was then brought back up to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The separated precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 70° C for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to yield 180 g
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |